molecular formula C13H20ClNO B562685 rac threo-Dihydro Bupropion-d9 CAS No. 1217815-08-1

rac threo-Dihydro Bupropion-d9

Cat. No.: B562685
CAS No.: 1217815-08-1
M. Wt: 250.814
InChI Key: NDPTTXIBLSWNSF-OFXFPARESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac threo-Dihydro Bupropion-d9: is a deuterated analogue of threo-Dihydro Bupropion, which is a major active metabolite of the antidepressant drug bupropion. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. It is particularly relevant in the study of neurotransmission and addiction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac threo-Dihydro Bupropion-d9 involves the reduction of bupropion. This reduction is typically carried out using 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The reaction conditions often include the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of deuterated reagents is crucial in maintaining the isotopic labeling of the compound.

Chemical Reactions Analysis

Types of Reactions: rac threo-Dihydro Bupropion-d9 undergoes several types of chemical reactions, including:

    Reduction: The initial synthesis involves the reduction of bupropion.

    Oxidation: It can be oxidized to form various metabolites.

    Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions:

    Reduction: 11β-hydroxysteroid dehydrogenase-1, aldo-keto reductases.

    Oxidation: Various oxidizing agents such as hydrogen peroxide.

    Substitution: Halogenating agents for substitution reactions.

Major Products Formed:

    Hydroxybupropion: Formed through oxidation.

    Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

rac threo-Dihydro Bupropion-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used in the study of reaction mechanisms and metabolic pathways.

    Biology: Helps in understanding the metabolic fate of bupropion and its metabolites.

    Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of bupropion.

    Industry: Employed in the development of new antidepressant drugs and in the study of addiction mechanisms.

Mechanism of Action

The mechanism of action of rac threo-Dihydro Bupropion-d9 involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and dopamine. This inhibition prolongs the action of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound also inhibits nicotinic acetylcholine receptors, contributing to its effects on addiction and depression .

Comparison with Similar Compounds

    Hydroxybupropion: Another major metabolite of bupropion.

    Erythrohydrobupropion: A stereoisomer of threo-Dihydro Bupropion.

    Bupropion: The parent compound from which rac threo-Dihydro Bupropion-d9 is derived.

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research applications, making it a valuable tool in the study of neurotransmission and addiction .

Properties

IUPAC Name

(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPTTXIBLSWNSF-OFXFPARESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@H](C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.